Molecular Weight and Lipophilicity Compared to 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
The target compound exhibits a significantly higher molecular weight and calculated lipophilicity than its 4-amino analog, 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 770-31-0) . While the 4-amino analog has a molecular weight of approximately 169.20 g/mol, 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has a molecular weight of 259.33 g/mol [1]. This 90 g/mol increase is due to the benzyl group substitution. Furthermore, the replacement of the polar amino group with a lipophilic benzylamino group is expected to substantially increase the compound's logP value (a measure of lipophilicity), influencing its membrane permeability and binding characteristics in biological systems. This physicochemical differentiation is critical for applications where increased lipophilicity and molecular bulk are required, such as in the design of CNS-penetrant compounds or inhibitors targeting hydrophobic enzyme pockets [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | 259.33 g/mol; High logP (predicted due to benzyl substitution) |
| Comparator Or Baseline | 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde; 169.20 g/mol; Lower logP |
| Quantified Difference | Increase of ~90.13 g/mol; Significantly increased lipophilicity |
| Conditions | Calculated molecular weight and predicted logP based on structural modification. |
Why This Matters
This difference in physicochemical properties dictates the compound's behavior in biological assays and its suitability for specific medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
